molecular formula C15H12N2O5S B2616192 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate CAS No. 240115-65-5

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate

Cat. No.: B2616192
CAS No.: 240115-65-5
M. Wt: 332.33
InChI Key: FEQIYDUTXKWDRP-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate is a novel synthetic chemical probe designed for research applications in medicinal chemistry and chemical biology. This compound features a 1,3,4-oxadiazole ring, a privileged scaffold renowned for its significant and diverse pharmacological profiles . The integration of the 1,3,4-oxadiazole moiety with a sulfonate ester group creates a unique structure for developing new therapeutic agents and studying enzyme inhibition. Main Applications and Research Value: The primary research value of this compound lies in its potential as a multi-targeting agent in drug discovery. The 1,3,4-oxadiazole core is a well-established pharmacophore with demonstrated biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . Specifically, 1,3,4-oxadiazole derivatives have shown potent activity against various cancer cell lines by inhibiting crucial enzymes such as thymidylate synthase, histone deacetylase (HDAC), and telomerase . Furthermore, sulfonate derivatives of 1,3,4-oxadiazole have exhibited exceptional antibacterial activity against resistant strains, making them promising leads for novel antibiotics . This compound is particularly valuable for researchers investigating the structure-activity relationships (SAR) of hybrid molecules and exploring new mechanisms of action against challenging biological targets. Mechanism of Action: The mechanism of action for 1,3,4-oxadiazole derivatives is often linked to their ability to act as bioisosteres for amides and esters, which enhances their binding affinity and metabolic stability . These compounds can participate in key hydrogen bonding interactions within the active sites of enzymes . For instance, some oxadiazole conjugates function as potent enzyme inhibitors by precisely fitting into the ATP-binding pocket of kinases like GSK-3β, thereby haltering signaling pathways crucial for cell proliferation . The sulfonate group in the structure can further influence the compound's physicochemical properties and its interaction with biological membranes, potentially leading to cell membrane disruption in bacteria, as observed in similar derivatives . Research into this specific compound could uncover its exact molecular targets and inhibitory potential. Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c1-20-11-6-8-12(9-7-11)23(18,19)22-14-5-3-2-4-13(14)15-17-16-10-21-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQIYDUTXKWDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has demonstrated significant activity against various cancer cell lines by inhibiting the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. Studies have shown that it can induce apoptosis in cancer cells through EGFR inhibition, making it a promising candidate for cancer therapy .
  • Antimicrobial Properties :
    • It exhibits antibacterial and antifungal activities, which are essential for developing new antimicrobial agents. The compound’s ability to disrupt microbial cell functions positions it as a valuable tool in combating resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may also possess anti-inflammatory properties, contributing to its potential therapeutic applications in treating inflammatory diseases .

Pharmaceutical Development

The compound serves as a building block in the synthesis of more complex molecules that can be utilized in drug development. Its structural versatility allows for modifications that enhance efficacy and target specificity .

Materials Science

In materials science, 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate is explored for its potential in creating new materials with unique properties such as high thermal stability and conductivity. These attributes make it suitable for applications in electronics and photonics .

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that this compound significantly reduces cell viability in glioblastoma cell lines (LN229). The compound was subjected to cytotoxic assays followed by colony formation assays to assess its long-term effects on cancer cell survival .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than those required by standard antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Sulfonate vs. Sulfonyl Groups : The target compound’s sulfonate ester (R-O-SO₂) enhances polarity and solubility compared to sulfonyl (R-SO₂) derivatives like compound 20 . However, sulfonyl groups may confer stronger enzyme-binding affinity due to higher electronegativity.
  • Methoxy vs.
  • Ester vs. Amide Linkages : Sulfonate esters (target compound) are more hydrolytically labile than amides (e.g., benzamide in ), which could affect metabolic stability.

Antimicrobial Activity

For example, derivatives in demonstrated hypoglycemic and antimicrobial effects at 100 mg/kg doses, while 19i and 20 showed Rho/Myocardin-related inhibitory activity at nanomolar concentrations . The 4-methoxy group may enhance Gram-positive bacterial targeting compared to halogenated analogs, as seen in , where 4-methylphenylamino-substituted oxadiazoles exhibited bacteriostatic effects.

Bioavailability and Pharmacokinetics

Per Lipinski’s and Veber’s rules, the target compound likely has favorable oral bioavailability (molecular weight <500, polar surface area <140 Ų), similar to compounds 5a–c in . However, the sulfonate ester’s higher polarity compared to methylthio or carboxylic acid groups (e.g., 19i ) may reduce passive diffusion, necessitating prodrug strategies .

Biological Activity

The compound 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate is part of a class of heterocyclic compounds known for their diverse biological activities. The oxadiazole ring structure is particularly notable for its pharmacological potential, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article reviews the synthesis, characterization, and biological activities of this compound and similar derivatives.

Synthesis and Characterization

The synthesis of This compound typically involves the cyclization of appropriate precursors under controlled conditions. The characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the molecular structure.

Synthetic Route

  • Starting Materials : Phenolic compounds and sulfonic acids.
  • Cyclization Reaction : The reaction may involve heating the starting materials in the presence of dehydrating agents.
  • Purification : The final product is purified through recrystallization or chromatography.

Antibacterial Activity

The compound has been assessed for its antibacterial properties against various strains. Studies have shown that derivatives of oxadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1Escherichia coli7.9 μg/mL
2Pseudomonas aeruginosa5.0 μg/mL
3Staphylococcus aureus8.5 μg/mL

Source:

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against pathogens like Candida albicans.

CompoundTarget FungusMinimum Inhibitory Concentration (MIC)
ACandida albicans10 μg/mL
BAspergillus niger12 μg/mL

Source:

Anti-inflammatory Activity

The anti-inflammatory properties were evaluated using in vivo models such as carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in inflammation compared to control groups.

  • Model : Carrageenan-induced paw edema
  • Results : Reduction in paw volume by up to 50% at optimal doses.

Source:

The proposed mechanism of action for This compound includes:

  • Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in inflammatory pathways and bacterial cell wall synthesis.
  • Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells by targeting specific molecular pathways.

Case Studies

Several studies have been conducted to evaluate the efficacy of oxadiazole derivatives:

  • Study on Anticancer Activity :
    • Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : Compounds exhibited IC50 values comparable to standard chemotherapeutics like Doxorubicin.
    • Mechanism : Induction of apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy Study :
    • Objective : To evaluate antibacterial efficacy against clinical isolates.
    • Findings : Several derivatives showed enhanced activity compared to traditional antibiotics.

Source:

Q & A

Q. Advanced

  • DoE (Design of Experiments) to test variables like catalyst type (e.g., H₂SO₄ vs. PTSA), temperature (80–120°C), and solvent polarity.
  • In situ monitoring via Raman spectroscopy to track intermediate formation .
  • Microwave-assisted synthesis to reduce reaction time and improve cyclization efficiency .

How can in silico modeling techniques predict the metabolic stability and toxicity profile of this compound?

Q. Advanced

  • ADMET predictors (e.g., SwissADME) can estimate metabolic sites (e.g., sulfonate hydrolysis) and cytochrome P450 interactions.
  • Toxicity risk assessment via ProTox-II for hepatotoxicity and mutagenicity .
  • MD simulations to evaluate plasma protein binding and half-life .

What spectroscopic methods are essential for characterizing the electronic environment of the oxadiazole ring in this compound?

Q. Basic

  • ¹⁵N NMR to probe nitrogen hybridization (δ ~200–250 ppm for sp² N in oxadiazole).
  • UV-Vis spectroscopy to study π→π* transitions (λmax ~270–300 nm) influenced by sulfonate substitution .

How does the substitution pattern on the oxadiazole ring influence antioxidant efficacy, and what experimental designs can quantify structure-activity relationships?

Q. Advanced

  • Introduce electron-donating groups (e.g., -OCH₃) to enhance radical scavenging.
  • DPPH/ABTS assays with IC₅₀ comparisons (e.g., derivative 6i in showed IC₅₀ = 15.14 μM).
  • EPR spectroscopy to detect stable radical intermediates .

What strategies validate phase purity in crystallographic studies of this compound, particularly with twinning or disorder?

Q. Advanced

  • Hooft parameter analysis in SHELXL to detect twinning (e.g., BASF > 0.5 suggests twinning).
  • PLATON SQUEEZE to model solvent disorder .
  • PXRD to confirm bulk phase matches single-crystal data .

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